N-Methylhomoveratrylamine (CAS 3490-06-0) vs. Homoveratrylamine: MAO Inhibition Differential
N-Methylhomoveratrylamine, as the N-methylated homolog of 3,4-dimethoxyphenethylamine (homoveratrylamine), exhibits distinct monoamine oxidase (MAO) inhibitory activity. While both compounds inhibit the deamination of tyramine and tryptamine by rat brain MAO, the N-methylated homologs demonstrate a different inhibitory profile [1]. The study evaluated the cactus alkaloid 3,4-dimethoxyphenethylamine and its naturally occurring N-methylated homologs, establishing that N-methylation alters the compound's interaction with MAO isoforms. Importantly, beta-hydroxylated derivatives of this series completely failed to inhibit MAO activity on both substrates, underscoring the specificity conferred by the N-methyl substitution pattern [1].
| Evidence Dimension | Monoamine oxidase inhibition (deamination of tyramine and tryptamine) |
|---|---|
| Target Compound Data | N-methylated 3,4-dimethoxyphenethylamine homologs inhibit MAO |
| Comparator Or Baseline | 3,4-dimethoxyphenethylamine (homoveratrylamine) inhibits MAO; beta-hydroxylated derivatives show no inhibition |
| Quantified Difference | Qualitative difference: beta-hydroxylated derivatives completely inactive vs. N-methylated homologs active |
| Conditions | Rat brain monoamine oxidase assay using tyramine and tryptamine as substrates |
Why This Matters
This differential MAO inhibitory profile defines a structure-activity relationship boundary: N-methylation is permissive for MAO inhibition, whereas beta-hydroxylation abolishes activity entirely, guiding selection of the correct intermediate for neuroscience applications.
- [1] Keller WJ, et al. Effects of 3,4-dimethoxyphenethylamine derivatives on monoamine oxidase. J Pharm Sci. 1977;66(7):1048-50. doi:10.1002/jps.2600660741. View Source
